Galloflavin Potassium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Galloflavin Potassium is a novel compound known for its inhibitory effects on lactate dehydrogenase, an enzyme crucial for the glycolytic pathway in cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Galloflavin Potassium can be synthesized from gallic acid through a series of chemical reactions. The process typically involves the reaction of gallic acid with potassium hydroxide at low temperatures to form the potassium salt of galloflavin . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce large quantities of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Galloflavin Potassium primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly in the presence of strong nucleophiles .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Galloflavin potassium's primary application lies in its anticancer properties. It has been shown to inhibit aerobic glycolysis—a metabolic pathway heavily utilized by cancer cells for energy production—thereby inducing apoptosis (programmed cell death) in various cancer cell lines.

- Mechanism of Action : By inhibiting LDH, galloflavin disrupts the conversion of pyruvate to lactate, leading to decreased lactate production and ATP synthesis. This metabolic shift can starve cancer cells of energy, particularly in tumors that rely on glycolysis .

-

Case Studies :

- In studies involving MDA-MB-231 triple-negative breast cancer cells, galloflavin demonstrated significant cytotoxic effects when combined with electroporation techniques. This combination enhanced drug uptake and increased cell death rates compared to controls .

- Another study highlighted galloflavin's effectiveness against myc-overexpressing Burkitt lymphoma cells, showcasing its potential as a targeted therapy for specific cancer types .

Metabolic Regulation

This compound also plays a role in metabolic regulation beyond cancer therapy:

- Lactate Metabolism : Research indicates that galloflavin can modulate lactate levels in pancreatic beta cells, influencing insulin secretion and glucose metabolism. By inhibiting LDH activity, it helps maintain lactate within physiological ranges, which is crucial for normal cellular function .

- Diabetes Research : The compound's ability to regulate lactate levels may have implications for diabetes management by affecting insulin secretion dynamics in response to glucose levels .

Comparative Efficacy

To better understand the efficacy of this compound compared to other LDH inhibitors, the following table summarizes key characteristics:

| Compound | LDH Isoform Targeted | IC50 (μM) | Primary Application |

|---|---|---|---|

| This compound | LDHA & LDHB | 5.46 (LDHA), 15.06 (LDHB) | Cancer therapy; metabolic regulation |

| AXKO-0046 | LDHB | Not specified | Research probe for LDHB pathways |

| FX-11 | LDHA | Not specified | Promotes lymphoma cell death |

Safety Profile

This compound has been noted for its relatively low toxicity profile compared to other chemotherapeutic agents. While some side effects such as respiratory irritation may occur upon direct contact, lethal side effects have not been observed at therapeutic doses . This safety profile enhances its attractiveness as a candidate for further clinical development.

Wirkmechanismus

Galloflavin Potassium exerts its effects primarily by inhibiting lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate during glycolysis. By binding to the enzyme, this compound prevents the formation of lactate, thereby disrupting the glycolytic pathway and reducing the energy supply to cancer cells. This inhibition leads to decreased cell viability and induces apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxamate: Another lactate dehydrogenase inhibitor, but less potent compared to Galloflavin Potassium.

Gossypol: A natural compound that inhibits lactate dehydrogenase but has broader biological effects and higher toxicity.

Uniqueness

This compound is unique due to its high specificity and potency as a lactate dehydrogenase inhibitor. Unlike other inhibitors, it does not compete with the enzyme’s natural substrates, making it a more effective and selective inhibitor. Additionally, its relatively low toxicity and ability to induce apoptosis in cancer cells make it a promising candidate for further development as an anticancer agent .

Biologische Aktivität

Galloflavin potassium is a compound recognized for its biological activity, particularly as an inhibitor of lactate dehydrogenase (LDH), an enzyme critical in cellular energy metabolism. This article explores the biological activity of this compound, including its effects on cancer cells, mechanisms of action, and implications for therapeutic applications.

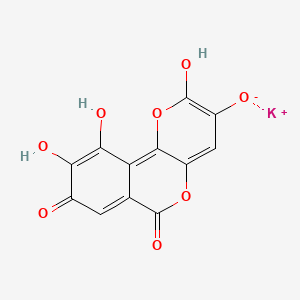

- Chemical Name : 3,8,9,10-Tetrahydroxypyrano[3,2-c]benzopyran-2,6-dione potassium salt

- Molecular Formula : C₁₂H₈O₈K

- CAS Number : 568-80-9

This compound inhibits both isoforms of human lactate dehydrogenase (LDH-A and LDH-B) with Ki values of 5.46 μM and 15.1 μM, respectively. This inhibition impairs aerobic glycolysis, leading to decreased lactate production and ATP synthesis in various cell types .

Inhibition of Lactate Dehydrogenase

The inhibition of LDH by galloflavin is significant for cancer therapy because cancer cells often rely on glycolysis for energy production even in the presence of oxygen (the Warburg effect). By targeting LDH, galloflavin disrupts this metabolic pathway, potentially leading to reduced tumor growth and increased apoptosis in cancer cells .

Biological Activity in Cancer Research

Recent studies have highlighted the potential of this compound in oncology:

-

Colorectal Cancer :

- A study demonstrated that galloflavin significantly reduced the migration and invasion capabilities of SW480 colorectal cancer cells by targeting the NLRP3 inflammasome pathway. In vivo experiments showed that galloflavin administration inhibited tumor growth in mouse models .

- Table 1: Effects of Galloflavin on Colorectal Cancer Cells

Parameter Control (no treatment) Galloflavin Treatment Cell Viability (%) 100 60 Migration Rate (cells/mm²) 200 80 Invasion Rate (cells/mm²) 150 50 Tumor Volume (mm³) 500 200 - Burkitt Lymphoma :

Study on Colorectal Cancer Cells

In a controlled experiment involving SW480 cells:

- Methodology : Cells were treated with varying concentrations of galloflavin. Assays included wound healing, Transwell migration, and CCK-8 for viability.

- Findings : High-dose galloflavin treatment significantly reduced cell migration and invasion capabilities compared to controls. The study also established a direct interaction between galloflavin and NLRP3 through molecular docking studies .

Study on Burkitt Lymphoma

In another study focusing on Burkitt lymphoma:

- Methodology : Cells were subjected to galloflavin treatment followed by assessments of LDH activity and ATP levels.

- Findings : Galloflavin inhibited LDH activity effectively while maintaining ATP levels within normal ranges, indicating its potential as a therapeutic agent that selectively targets cancer metabolism without compromising normal cellular functions .

Eigenschaften

IUPAC Name |

potassium;2,9,10-trihydroxy-6,8-dioxopyrano[3,2-c]isochromen-3-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O8.K/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10;/h1-2,14-16,18H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTYKQDMPYEPEX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C(=CC(=C(O3)O)[O-])OC2=O)C(=C(C1=O)O)O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5KO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.